碳酸钴(II)水合物

描述

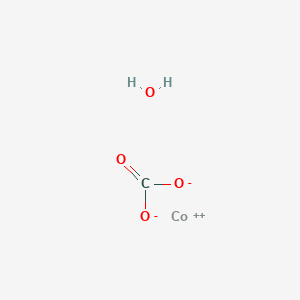

Cobalt(II) carbonate hydrate is a compound with the formula CoCO3·xH2O . It is a reddish paramagnetic solid that serves as an intermediate in the hydrometallurgical purification of cobalt from its ores . It is also an inorganic pigment and a precursor to catalysts .

Synthesis Analysis

Cobalt(II) carbonate hydrate is prepared by combining solutions of cobaltous sulfate and sodium bicarbonate . The reaction is as follows: CoSO4 + 2 NaHCO3 → CoCO3 + Na2SO4 + H2O + CO2 . This reaction is used in the precipitation of cobalt from an extract of its roasted ores .Molecular Structure Analysis

The molecular weight of Cobalt(II) carbonate hydrate is 118.94 (anhydrous basis) . The structure of CoCO3 adopts a structure like calcite, consisting of cobalt in an octahedral coordination geometry .Chemical Reactions Analysis

Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction with hydrochloric acid is as follows: CoCO3 + 2 HCl + 5 H2O → [Co(H2O)6]Cl2 + CO2 . It is used to prepare many coordination complexes .Physical And Chemical Properties Analysis

Cobalt(II) carbonate hydrate is a red-violet crystal that is insoluble in water but decomposes in hot water . It is soluble in dilute acids and ammonia . The density of the compound is 4.13 g/mL at 25 °C .科学研究应用

Synthesis of Transition Metal Dipicolinates

Cobalt(II) carbonate hydrate can be used as a reagent to synthesize transition metal dipicolinates by reacting with dipicolinic acid and 4,4′-bipyridine .

Precursor for Catalysts

It can also be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3 . These catalysts can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol .

Electrode Materials for High-Performance Supercapacitors

Bimetallic (nickel–cobalt) carbonate hydroxide hydrate with varying concentrations of Co and Ni have shown great potential as electrode materials for high-performance supercapacitors .

Study of Crystal Structure and Electronic Properties

The crystal structure and electronic properties of nickel–cobalt carbonate hydroxide hydrate nanostructures are being studied for their potential applications .

Intermediate in Hydrometallurgical Purification of Cobalt

Cobalt(II) carbonate is an intermediate in the hydrometallurgical purification of cobalt from its ores .

Inorganic Pigment

作用机制

Target of Action

Cobalt(II) carbonate hydrate is primarily used as a reagent to synthesize transition metal dipicolinates . It can also be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts . These catalysts can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol .

Mode of Action

Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction of cobalt(II) carbonate and acetylacetone in the presence of hydrogen peroxide gives tris(acetylacetonato)cobalt(III) .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of transition metal dipicolinates and in the preparation of certain catalysts .

Pharmacokinetics

It’s important to note that like most transition metal carbonates, cobalt carbonate is insoluble in water .

Result of Action

The molecular and cellular effects of Cobalt(II) carbonate hydrate’s action are largely dependent on its use in specific reactions. For instance, when used as a reagent in the synthesis of transition metal dipicolinates, it contributes to the formation of these compounds . When used as a precursor to prepare certain catalysts, it aids in the hydrogenation of cinnamaldehyde to cinnamyl alcohol .

Action Environment

The action, efficacy, and stability of Cobalt(II) carbonate hydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of mineral acids . More research is needed to fully understand how other environmental factors may influence the action of Cobalt(II) carbonate hydrate.

安全和危害

未来方向

Cobalt(II) carbonate hydrate can be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3, which can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol . It also has potential applications in the development of efficient and low-cost replacements for noble metals as electrocatalysts for the oxygen evolution reaction .

属性

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) carbonate hydrate | |

CAS RN |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of the compound formed when Cobalt(II) carbonate hydrate reacts with propionic acid?

A1: When Cobalt(II) carbonate hydrate reacts with propionic acid, it forms a polymeric compound named catena-Poly[[cobalt(II)-μ-aqua-μ-propanoato-κ2 O:O′-μ-propanoato-κ2 O:O] monohydrate]. [] This compound has infinite linear chains with a repeating unit of [Co(C2H5COO)4/2(H2O)2/2]. [] The cobalt(II) ions are bridged by both propionate groups and water molecules, leading to a Co⋯Co distance of 3.2587 Å within the chains. [] These chains are further connected through a network of hydrogen bonds involving solvent water molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)